
4-Tert-butoxy-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Tert-butoxy-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Sigma-2 Receptors
The synthesis and evaluation of benzamide analogues, including compounds with tert-butoxy groups, have been explored for their affinity towards sigma-2 (σ2) receptors. One study developed novel sigma-2 receptor probes, demonstrating the potential of such compounds in receptor binding studies and neuropharmacology research (Xu et al., 2005).
Spin Interaction in Zinc Complexes
Research into the spin interaction within zinc complexes of Schiff and Mannich bases with tert-butoxy groups has provided insights into the electronic and magnetic properties of such complexes. This has implications for the development of materials with specific magnetic properties (Orio et al., 2010).
Liquid Crystalline Properties
The effect of tert-butoxy tails on the mesomorphic properties of rod-like ester-based liquid crystalline compounds has been studied, revealing the influence of this functional group on the thermal and optical properties of liquid crystals. This research contributes to the field of materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Thakur & Patel, 2020).
N-Alkylation Techniques
Studies on the selective N-alkylation of compounds, including those with tert-butoxy groups, underline the importance of these reactions in synthetic chemistry. These methodologies are crucial for constructing complex molecules with potential applications in pharmaceuticals and agrochemicals (Conreaux et al., 2005).
Synthesis of Quinazolone Derivatives
The synthesis of quinazolone derivatives involving tert-butoxy groups has been investigated for their potential applications in medicinal chemistry. These compounds hold promise for the development of novel therapeutic agents (Xiao-kai, 2013).
Properties
IUPAC Name |
N-methoxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRGMGUHZFQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
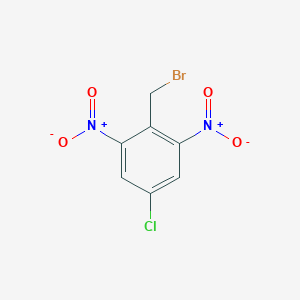
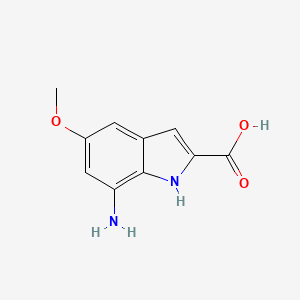

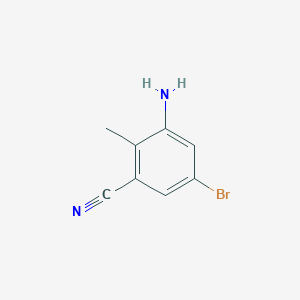
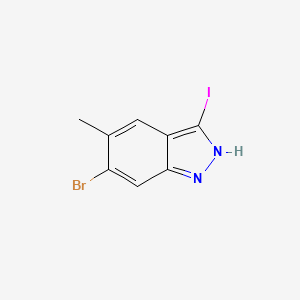

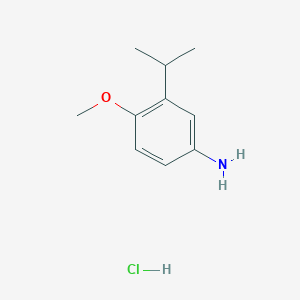
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)
